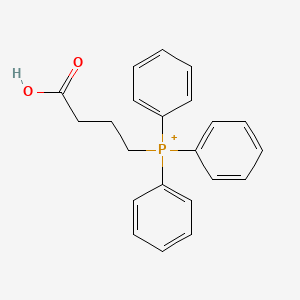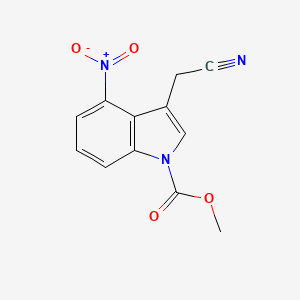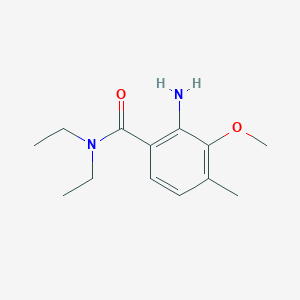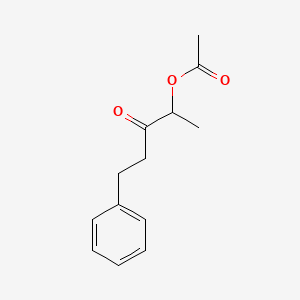
L-Adrenaline-D-hykdrogentartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Adrenaline-D-hykdrogentartrate, also known as L-adrenaline D-hydrogentartrate, is a chemical compound with the molecular formula C13H19NO9. It is a derivative of adrenaline, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. This compound is commonly used in pharmaceutical applications due to its adrenergic receptor agonist properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-adrenaline D-hydrogentartrate typically involves the reaction of L-adrenaline with tartaric acid. The process begins with the extraction of L-adrenaline from natural sources or its chemical synthesis. The L-adrenaline is then reacted with tartaric acid under controlled conditions to form the hydrogentartrate salt. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C, with constant stirring to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of L-adrenaline D-hydrogentartrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
L-adrenaline D-hydrogentartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of L-adrenaline to adrenochrome in the presence of oxidizing agents.
Reduction: Reduction reactions can convert L-adrenaline to its corresponding dihydroxy derivative.
Substitution: Substitution reactions can occur at the hydroxyl groups of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Adrenochrome
Reduction: Dihydroxy derivatives
Substitution: Various acylated and alkylated derivatives
Scientific Research Applications
L-adrenaline D-hydrogentartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Used in the development of pharmaceutical drugs for treating conditions such as cardiac arrest, anaphylaxis, and asthma.
Industry: Employed in the production of various pharmaceutical formulations.
Mechanism of Action
L-adrenaline D-hydrogentartrate exerts its effects by acting as an agonist at adrenergic receptors, specifically the alpha and beta adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor pathways, leading to various physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The compound mimics the actions of the sympathetic nervous system, making it effective in emergency medical situations .
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: Another catecholamine with similar adrenergic receptor activity but primarily acts as a neurotransmitter.
Isoprenaline: A synthetic catecholamine with a stronger effect on beta adrenergic receptors.
Dopamine: A precursor to adrenaline and noradrenaline with distinct effects on dopaminergic receptors.
Uniqueness
L-adrenaline D-hydrogentartrate is unique due to its specific combination of adrenaline and tartaric acid, which enhances its stability and solubility. This makes it particularly useful in pharmaceutical formulations where these properties are essential .
Properties
CAS No. |
24351-82-4 |
|---|---|
Molecular Formula |
C13H19NO9 |
Molecular Weight |
333.29 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m00/s1 |
InChI Key |
YLXIPWWIOISBDD-WGTXBUCSSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
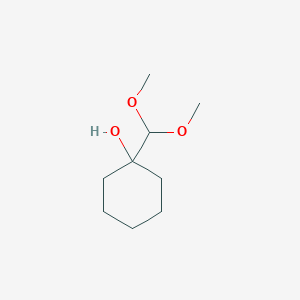

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
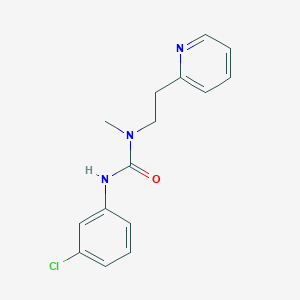
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
